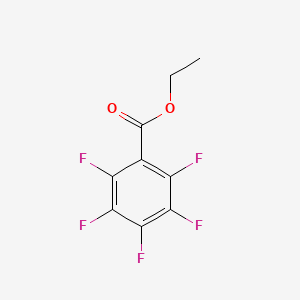

Ethyl pentafluorobenzoate

Description

Significance of Perfluorinated Scaffolds in Molecular Design

Perfluorinated scaffolds are increasingly incorporated into molecular design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond imparts exceptional thermal and chemical stability to molecules. In medicinal chemistry, the introduction of fluorine atoms can improve a drug's pharmacokinetic profile, leading to enhanced efficacy and bioavailability. Furthermore, the unique electronic nature of the perfluorinated ring system can influence intermolecular interactions, a crucial aspect in the design of functional materials.

Contextualizing Ethyl Pentafluorobenzoate within Advanced Fluorine Chemistry Research

Within the realm of advanced fluorine chemistry, this compound serves as a key intermediate and a versatile reagent. chemimpex.com Its pentafluorophenyl group is a powerful electron-withdrawing moiety, which activates the molecule for various chemical transformations. chemimpex.com This reactivity makes it an essential tool for chemists seeking to introduce the pentafluorophenyl group into a wide array of organic structures, thereby accessing novel compounds with tailored properties. chemimpex.com

Historical Development and Evolution of Synthetic Strategies for Pentafluorobenzoate Esters

The synthesis of pentafluorobenzoate esters has evolved significantly over the years. Early methods often involved the direct fluorination of aromatic compounds, which were often hazardous and lacked selectivity. A major breakthrough was the development of nucleophilic aromatic substitution (SNAr) reactions on highly chlorinated or brominated precursors.

A significant advancement in the synthesis of perfluoroaromatic compounds came with the development of methods starting from more accessible precursors. The esterification of pentafluorobenzoic acid, which itself can be prepared through various routes, became a more common and safer approach. Traditional Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, has been a long-standing method. mdpi.comresearchgate.netiajpr.comcolab.ws More recent developments have focused on milder and more efficient catalytic systems to improve yields and reduce reaction times. These include the use of various coupling agents and catalysts that can operate under less harsh conditions. The ongoing refinement of these synthetic strategies continues to make pentafluorobenzoate esters, including the ethyl derivative, more accessible for research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUDMSIRGGTHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196439 | |

| Record name | Ethyl perfluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4522-93-4 | |

| Record name | Ethyl 2,3,4,5,6-pentafluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4522-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004522934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl perfluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Pentafluorobenzoate and Its Advanced Analogues

Esterification Pathways of Pentafluorobenzoic Acid and Derivatives

The most direct method for the synthesis of ethyl pentafluorobenzoate is the esterification of pentafluorobenzoic acid. This can be achieved through several routes, with the choice of method often depending on the desired scale, purity requirements, and economic feasibility.

Acyl Chloride-Alcohol Routes for this compound Synthesis

A common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from pentafluorobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, pentafluorobenzoyl chloride. This is typically achieved by reacting pentafluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

The subsequent reaction of pentafluorobenzoyl chloride with an alcohol, in this case, ethanol, readily yields the desired ester, this compound, with the concomitant formation of hydrogen chloride. researchgate.net This nucleophilic acyl substitution reaction is generally rapid and exothermic, often proceeding smoothly at room temperature or with gentle heating. rsc.orgacs.org The reaction is driven to completion by the formation of the stable ester and the evolution of hydrogen chloride gas. For less reactive aromatic acyl chlorides or phenols, the addition of a base like aqueous sodium hydroxide (B78521) can facilitate the reaction by generating a more nucleophilic alkoxide or phenoxide ion. uni-muenchen.de

A typical laboratory procedure involves the dropwise addition of pentafluorobenzoyl chloride to absolute ethanol, followed by a period of reflux to ensure complete reaction. The workup procedure generally involves pouring the reaction mixture into water and washing with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acyl chloride, followed by extraction and purification by distillation. uol.de

Catalytic and Green Chemistry Approaches in Esterification Reactions

In line with the growing emphasis on sustainable chemical processes, significant research has been directed towards developing catalytic and greener methods for the synthesis of this compound and related esters. organic-chemistry.orgrsc.org These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency. diva-portal.orgnih.gov

Heterogeneous Catalysis: The use of solid acid catalysts offers a promising alternative to traditional homogeneous acid catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture. Metal-organic frameworks (MOFs), such as UiO-66-NH₂, have demonstrated high catalytic activity in the methyl esterification of various fluorinated benzoic acids. rsc.orgsemanticscholar.org These catalysts possess high surface area and tunable porosity, with the amino groups on the linker potentially assisting in the activation of the alcohol and facilitating the removal of water. rsc.orgsemanticscholar.org Another example is the use of phosphoric acid-modified montmorillonite (B579905) K10 clay, which has been shown to be an effective solid acid catalyst for the solvent-free esterification of substituted benzoic acids. core.ac.uk

Ionic Liquids: Ionic liquids (ILs) have emerged as potential "green" solvents and catalysts for a variety of chemical transformations, including ester synthesis. researchgate.net Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. researchgate.netresearchgate.netmdpi.com For instance, certain dialkylimidazolium-based ionic liquids have been shown to enhance the synthetic activity of lipases in transesterification reactions, offering a biocatalytic route to esters under mild conditions. researchgate.net The synthesis of perfluorinated pyridinium-based ionic liquids has also been explored, which could serve as both reaction media and phase-transfer catalysts in the synthesis of fluorinated esters. uol.de

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. ajrconline.orgconicet.gov.ar This technique has been successfully applied to various esterification reactions and holds potential for the rapid and efficient synthesis of this compound. The use of microwave irradiation can reduce the need for high temperatures and long reaction times, contributing to a more energy-efficient process. ajrconline.org

Novel Synthetic Routes to Perfluorinated Aromatic Esters via Directed Functionalization

Beyond direct esterification, novel synthetic strategies have been developed to access more complex and functionally diverse perfluorinated aromatic esters. These methods often rely on the strategic activation of C-H or C-F bonds to introduce the ester functionality or other substituents onto the perfluorinated ring.

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position, creating a nucleophilic center that can react with various electrophiles. organic-chemistry.orgnih.govacs.org While the carboxylate group itself can act as a DMG, other functional groups can also be employed to direct the metalation to different positions on the aromatic ring. organic-chemistry.orgnih.gov This allows for the synthesis of contiguously substituted perfluorinated benzoic acids which can then be esterified.

Transition-Metal-Catalyzed C-H Activation: The direct functionalization of C-H bonds is an atom-economical and increasingly important strategy in organic synthesis. beilstein-journals.org Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the activation of C-H bonds on a perfluorinated aromatic ring, allowing for the introduction of various functional groups, including those that can be subsequently converted to an ester. For example, palladium-catalyzed ortho-trifluoromethylthiolation of 2-arylpyridine derivatives has been reported. beilstein-journals.org While not a direct esterification, this demonstrates the potential for directed C-H functionalization on fluorinated aromatic systems.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile method for forming carbon-carbon bonds. nih.gov This can be applied to the synthesis of complex aromatic esters. For instance, the Suzuki-Miyaura reaction of diarylmethyl 2,3,4,5,6-pentafluorobenzoate with arylboronic acids has been used to synthesize triarylmethanes. nih.gov Notably, under certain conditions, transesterification to form this compound can be a competing reaction, highlighting the reactivity of the pentafluorobenzoyl group. nih.gov The Heck coupling of methyl acrylate (B77674) with perfluorinated iodobenzene (B50100) is another example, affording (E)-methyl-3-(perfluorophenyl)acrylate. nih.gov

Wittig-Horner Reaction: The Wittig-Horner reaction offers a route to α,β-unsaturated esters. For example, the condensation of a phosphonate-containing ester with pentafluorobenzaldehyde (B1199891) can yield perfluoroaryl α,β-unsaturated sulfonic esters. nih.gov This approach allows for the introduction of both the perfluoroaryl group and a double bond conjugated to the ester functionality.

Process Optimization and Scale-Up Considerations in Preparative Organic Chemistry

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. visimix.comrsc.org

Kinetic Analysis: Understanding the kinetics of the esterification reaction is crucial for optimization. nih.govdnu.dp.ua Kinetic studies can help determine the reaction order, activation energy, and the influence of catalyst concentration, temperature, and reactant ratios on the reaction rate and equilibrium conversion. nih.govdnu.dp.ua For example, kinetic analysis of the esterification of benzoic acid has been used to develop mathematical models to predict reaction outcomes under various conditions. dnu.dp.ua

Mixing and Heat Transfer: In stirred tank reactors, which are common in fine chemical production, mixing efficiency is a critical parameter. thechemicalengineer.com Poor mixing can lead to localized "hot spots" and non-uniform reaction conditions, potentially affecting yield and purity. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, which can make heat removal from exothermic reactions, such as the formation of this compound from the acyl chloride, more challenging. thechemicalengineer.com Therefore, the design of the reactor and the agitation system are critical for safe and efficient scale-up.

Solvent and Catalyst Selection: The choice of solvent and catalyst is not only important for the reaction outcome but also has significant implications for process safety, environmental impact, and cost on a larger scale. The use of less toxic and more sustainable solvents, as well as recyclable heterogeneous catalysts, is highly desirable in industrial processes. diva-portal.orgnih.gov

Pilot Plant Studies: Before full-scale production, the optimized process is typically validated in a pilot plant. dtic.milaimplas.net This intermediate step allows for the identification and resolution of potential issues related to handling larger quantities of materials, process control, and equipment performance. aimplas.net For instance, pilot plant production has been utilized in the synthesis of related fluorinated compounds, providing valuable data for full-scale manufacturing. dtic.mil

Advanced Synthetic Applications of Ethyl Pentafluorobenzoate As a Key Chemical Building Block

Construction of Fluorinated Organic Molecules

The pentafluorophenyl group is a crucial pharmacophore in modern drug discovery. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. chemimpex.com Ethyl pentafluorobenzoate serves as a readily available starting material for incorporating this moiety into a wide array of organic structures.

Derivatization for Pharmaceutical and Agrochemical Lead Compound Discovery and Optimization

This compound is frequently used as a foundational scaffold to be derivatized with various nucleophiles, leading to the generation of libraries of novel compounds for biological screening. chemimpex.com The SNAr reaction is the key transformation, where a fluorine atom, typically at the para-position, is displaced by a nucleophile. This reactivity allows for the straightforward synthesis of diverse ethers, amines, and other derivatives.

For instance, the reaction of this compound with nitrogen-containing heterocycles, which are common motifs in pharmaceuticals, demonstrates its utility. The reaction with phenothiazine (B1677639) in the presence of potassium carbonate in acetonitrile (B52724) yields the corresponding N-arylated product, where the phenothiazine moiety is attached at the 4-position of the benzoate (B1203000) ring. mdpi.com Similarly, it can react with benzimidazole (B57391), further showcasing its role in creating complex heterocyclic systems relevant to medicinal chemistry. core.ac.uk The ester group in the resulting products can then be hydrolyzed or further modified, providing an additional handle for structural optimization.

| Reactant 1 | Reactant 2 | Base/Solvent | Product Type | Reference |

| This compound | Phenothiazine | K₂CO₃ / MeCN | 10-(perfluorobenzoyl)phenothiazine derivative | mdpi.com |

| This compound | Benzimidazole | - | N-arylated benzimidazole derivative | core.ac.uk |

| This compound | Sodium pentafluorophenolate | DMAC | 4-carboethoxynonafluorodiphenyl ether | dtic.mil |

This table summarizes selected derivatization reactions of this compound.

The synthesis of fluorinated compounds for potential agrochemical applications also benefits from this chemistry. The development of new pesticides often involves creating molecules with specific physicochemical properties, and the introduction of a pentafluorophenyl group can help optimize these characteristics for better efficacy and environmental stability. nih.gov

Incorporation into Complex Biologically Active Molecular Architectures

Beyond simple derivatization for lead discovery, this compound is a cornerstone in the synthesis of larger, more intricate molecular architectures with defined three-dimensional structures. These complex molecules are often designed to mimic natural products or to interact with specific biological targets like enzymes or receptors. A prime example of this application is its use in macrocyclic chemistry, particularly in the synthesis of fluorinated calixarenes, which will be detailed in the subsequent section. The ability to form multiple C-O bonds through sequential SNAr reactions makes it an ideal component for building these elaborate, cavity-containing structures.

Macrocyclic Chemistry: Synthesis of Tetraoxacalixarenes and Related Scaffolds

One of the most sophisticated applications of this compound is in the synthesis of fluorinated tetraoxacalix researchgate.netarenes. These macrocycles are constructed from phenolic and polyfluoroaromatic units, creating a pre-organized cavity that can be used for molecular recognition and sensing applications. researchgate.netacs.org The electron-deficient nature of the fluorinated rings in these structures is of significant interest for studying host-guest interactions. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution Reactions with Phenolic Substrates (e.g., Orcinol (B57675), Resorcinol)

The synthesis of these macrocycles relies on the successive nucleophilic aromatic substitution reaction between this compound and dihydroxyaromatic compounds, such as orcinol or resorcinol. researchgate.netresearchgate.net In a typical procedure, two molecules of the phenolic substrate react with two molecules of this compound in the presence of a base to yield the cyclic tetramer. The reaction proceeds through the formation of diaryl ether linkages, where the phenoxide ions generated in situ attack the electron-deficient pentafluorophenyl ring, displacing two fluorine atoms per ring in a stepwise manner to close the macrocycle. researchgate.netdntb.gov.ua

Regioselectivity Control in Substitution Reactions: Ortho vs. Para Directivity

A critical aspect of these syntheses is controlling the regioselectivity of the nucleophilic attack on the this compound ring. The substitution can occur at the fluorine atoms either para or ortho to the ethyl ester group. Research has demonstrated that this selectivity can be precisely controlled by the choice of reaction conditions, specifically the solvent and base. researchgate.netresearchgate.netdntb.gov.ua This control is crucial as it dictates the final geometry and isomeric purity of the resulting tetraoxacalixarene.

Impact of Solvent Polarity and Base Nature on Reaction Pathways and Yields

The direction of the reaction of this compound with phenolic substrates like orcinol is highly dependent on the polarity of the solvent and the nature of the base used. researchgate.netresearchgate.netdntb.gov.uaeco-vector.com This dependence allows for the directed synthesis of specific isomers.

Para-directivity : When the reaction is carried out in a polar aprotic solvent like acetonitrile (CH₃CN) with a base such as triethylamine (B128534) (Et₃N), the substitution occurs exclusively at the para-position of the this compound ring. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Ortho-directivity : Conversely, when a less polar solvent like dioxane is used in combination with a weaker, heterogeneous base like sodium carbonate (Na₂CO₃), the reaction predominantly yields products from the substitution of the fluorine atoms at the ortho-positions. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Using a different base, such as potassium carbonate (K₂CO₃), in dioxane can lead to the formation of a mixture of possible fluorine-containing isomeric tetraoxacalixarenes. researchgate.netresearchgate.netresearchgate.net The ester groups on the final macrocyclic products can be subsequently hydrolyzed to the corresponding carboxylic acids, providing water solubility and further sites for functionalization. researchgate.netresearchgate.net

| Substrate | Solvent | Base | Predominant Substitution Position | Outcome | Reference |

| Orcinol | Acetonitrile | Et₃N | Para | Exclusive para-substitution product | researchgate.netresearchgate.netdntb.gov.ua |

| Orcinol | Dioxane | Na₂CO₃ | Ortho | Predominantly ortho-substitution products | researchgate.netresearchgate.netdntb.gov.uaresearchgate.net |

| Orcinol | Dioxane | K₂CO₃ | Mixture | Mixture of isomeric tetraoxacalixarenes | researchgate.netresearchgate.netresearchgate.net |

This table illustrates the influence of solvent and base on the regioselectivity of the reaction between this compound and orcinol.

Synthesis of Isomeric Tetraoxacalixarenes and Bicyclooxacalixarenes

This compound serves as a crucial precursor in the synthesis of complex macrocyclic compounds such as tetraoxacalixarenes. The reaction direction of this compound with polynuclear phenols, like orcinol, is highly dependent on the reaction conditions, particularly the solvent and the base employed. researchgate.net This dependency allows for selective synthesis of different isomers.

Research has shown that in aprotic polar solvents such as acetonitrile, the nucleophilic aromatic substitution reaction with orcinol occurs exclusively at the para-position of the this compound ring. researchgate.net Conversely, when the reaction is conducted in a less polar solvent like dioxane with sodium carbonate (Na₂CO₃) as the base, there is a predominant formation of products resulting from the substitution of fluorine atoms at the ortho-position. researchgate.net

The reaction between this compound and orcinol in a dioxane–potassium carbonate (K₂CO₃) system yields a mixture of various fluorine-containing isomeric tetraoxacalixarenes. researchgate.netrcsi.science Furthermore, related fluorinated tetraoxacalix rsc.orgarenes can be reacted with additional equivalents of phenols like tetrafluororesorcinol or orcinol to produce fluorine-containing bicyclooxacalixarenes. researchgate.net These cage-like compounds, such as those synthesized from phloroglucinol (B13840) and electron-deficient dihalogenated benzenes, often adopt highly symmetrical structures. nih.gov

Table 1: Influence of Reaction Conditions on the Synthesis of Tetraoxacalixarenes

| Solvent | Base | Predominant Substitution Position | Product Type |

|---|---|---|---|

| Acetonitrile | Et₃N | para-position | Exclusively para-substituted products researchgate.net |

| Dioxane | Na₂CO₃ | ortho-position | Predominantly ortho-substituted products researchgate.net |

| Dioxane | K₂CO₃ | ortho & para | Mixture of isomeric tetraoxacalixarenes researchgate.netrcsi.science |

Post-Synthetic Functionalization: Carboxyl Group Introduction via Ester Hydrolysis

A significant advantage of using this compound in the synthesis of macrocycles is the potential for post-synthetic modification. The ethyl ester group can be readily converted into a carboxylic acid group through hydrolysis. researchgate.netrcsi.science This functionalization is a critical step for introducing charged moieties into the macrocyclic framework, which can alter solubility and create binding sites for cations or other molecules.

The hydrolysis of the ester groups on the synthesized fluorine-containing tetraoxacalixarenes yields the corresponding tetraoxacalixarenes bearing carboxyl groups. researchgate.netrcsi.science This transformation is typically achieved under acidic or basic conditions. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This method involves treating the ester with a base like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction is irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive to further nucleophilic attack. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the weak nucleophile, water. libretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org

In some complex systems, basic hydrolysis can be challenging. Researchers have overcome these difficulties by developing alternative methods, such as utilizing acid hydrolysis for tert-butyl ester derivatives of similar oxacalix rsc.orgarenes to achieve the desired carboxylic acid functionalization. researchgate.net

Reactions with Organometallic Reagents

Interaction with Metal Carbonyl Anions and Coordination Chemistry

This compound reacts with potent nucleophilic metal carbonyl anions, leading to the formation of stable organometallic complexes. In these reactions, a fluorine atom on the aromatic ring is displaced by the metal carbonyl anion via a nucleophilic aromatic substitution pathway. rsc.org

Specifically, this compound has been shown to react with the manganese pentacarbonyl anion, [Mn(CO)₅]⁻, and the (cyclopentadienyl)dicarbonyliron anion, [(π-C₅H₅)Fe(CO)₂]⁻. rsc.orgresearchgate.net These reactions result in the formation of tetrafluorophenyl-metal complexes where the metal carbonyl moiety is attached to the carbon skeleton at the position of fluorine substitution. The resulting products are of the type RO₂C·C₆F₄·M(L)n, where R is ethyl, M is the transition metal, and L represents the carbonyl ligands. rsc.org

The reaction typically targets the para-fluorine atom due to the strong electron-withdrawing effect of the ester group, which activates this position for nucleophilic attack. The resulting organometallic compounds have been characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structural and electronic properties. rsc.org

Table 2: Examples of Reactions with Metal Carbonyl Anions

| Perfluoroaromatic Compound | Metal Carbonyl Anion | Resulting Complex |

|---|---|---|

| This compound | [Mn(CO)₅]⁻ | EtO₂C·C₆F₄·Mn(CO)₅ rsc.org |

| This compound | [(π-C₅H₅)Fe(CO)₂]⁻ | EtO₂C·C₆F₄·Fe(CO)₂(π-C₅H₅) rsc.org |

| Pentafluorobenzoic Acid | [Mn(CO)₅]⁻ | HO₂C·C₆F₄·Mn(CO)₅ rsc.org |

| Pentafluorobenzoic Acid | [(π-C₅H₅)Fe(CO)₂]⁻ | HO₂C·C₆F₄·Fe(CO)₂(π-C₅H₅) rsc.org |

Mechanistic Investigations of Carbon-Fluorine Bond Activation in Organometallic Systems

The cleavage of the highly stable carbon-fluorine (C-F) bond is a significant area of research in organometallic chemistry. Mechanistic studies into C-F bond activation by transition metal complexes often focus on unsaturated fluorocarbons like perfluoroarenes, as their π-frameworks are susceptible to nucleophilic attack, and fluoride (B91410) is a good leaving group. studylib.net Several key mechanistic pathways have been identified.

One of the most common mechanisms is oxidative addition , where a low-valent metal center inserts itself into the C-F bond, leading to the formation of new metal-carbon and metal-fluorine bonds. mdpi.com This process is often facilitated by ligands that can stabilize the resulting higher oxidation state of the metal. For instance, in palladium-catalyzed reactions, the use of chelating phosphine (B1218219) ligands can promote the oxidative addition step and facilitate C-F bond activation. mdpi.com

Another pathway involves nucleophilic attack by an electron-rich metal complex on the electron-deficient perfluorinated ring, as seen in the reactions with metal carbonyl anions. rsc.org In some systems, particularly with highly reducing metals like ytterbium(II), the mechanism can involve an intramolecular single-electron transfer from the metal to an ortho-fluorine of a coordinated pentafluorobenzoate group, resulting in fluoride elimination and the formation of a metal(III) radical complex. studylib.net

More recent studies have explored C-F activation through the formation of metallocyclopropane intermediates followed by α- or β-fluoride elimination. ucl.ac.uk In some cases, C-F bond activation can lead to the transfer of a fluoride ion from the perfluorinated ligand to an external electrophile, demonstrating a novel pathway for nucleophilic fluorination. qub.ac.uk

Utilization in the Development of Specialty Polymers and Advanced Materials

This compound and its derivatives are valuable building blocks for the creation of specialty polymers and advanced materials with unique properties. chemimpex.com The incorporation of the pentafluorophenyl group into a polymer backbone imparts enhanced thermal stability, chemical resistance, and specific electronic and optical properties. chemimpex.com

One key application is in the synthesis of fluorinated polyethers . For example, potassium pentafluorobenzoate (derived from the ester) has been used in a copper-assisted decarboxylative cross-coupling reaction to create a fluoroterphenyl unit. This unit was subsequently polymerized with aliphatic diols via a regioselective nucleophilic aromatic substitution (SNAr) to yield main-chain polyethers. acs.org These polymers exhibit liquid crystalline and fluorescent properties, making them suitable for applications in low-energy consumption displays. acs.org

Derivatives of pentafluorobenzoic acid are also used to synthesize monomers for functional polymers. For instance, Acryloyloxythis compound (AOEPFB) was synthesized and subsequently copolymerized to create a triblock polymer. mdpi.com This polymer was a key component in the formulation of a temperature-responsive and self-healing hydrogel designed to prevent postoperative adhesions, showcasing its utility in advanced biomedical materials. mdpi.com

Furthermore, pentafluorobenzoate anions, obtained from the hydrolysis of the ester, are used as ligands to construct coordination polymers and molecular complexes. Lanthanide-metal (Ln-M) complexes with pentafluorobenzoate ligands have been shown to possess interesting luminescent and magnetic properties, which are critical for the development of advanced materials in optics and data storage. researchgate.net

Mechanistic Organic Chemistry Studies of Ethyl Pentafluorobenzoate Reactions

Kinetic and Thermodynamic Investigations of Nucleophilic Aromatic Substitution (SNAr)

Quantitative Analysis of Substituent Effects on Reactivity

The reactivity of the ethyl pentafluorobenzoate ring system in SNAr reactions is profoundly influenced by the nature of both the incoming nucleophile and the substituents on the aromatic ring itself. The strong inductive effect of the five fluorine atoms makes the ring highly electron-poor, thereby activating it for nucleophilic attack. core.ac.uk

Studies on related polyfluoroarenes demonstrate that the rate and selectivity of SNAr reactions are sensitive to the electronic properties of the nucleophile. For instance, in reactions involving mthis compound, nucleophiles generated from nitroalkanes like nitromethane (B149229) and nitroethane in the presence of a non-nucleophilic base (DBU) preferentially attack the para-position to yield addition products in good yields. researchgate.net This high regioselectivity is attributed to the combined electronic and steric factors governed by the ester and fluorine substituents. researchgate.netekb.eg

The electronic effect of the substituents on the aromatic ring is also critical. A decrease in the number of fluorine atoms on the benzene (B151609) ring leads to a lower reactivity towards nucleophilic substitution, highlighting the cumulative activating effect of the fluoro groups. ekb.eg

Influence of Reaction Conditions on SNAr Pathway Selection

The conditions under which SNAr reactions are conducted, particularly the choice of solvent and base, can dramatically influence the reaction pathway and the regiochemical outcome. Research on the reaction of this compound with orcinol (B57675) has shown that solvent polarity is a key determinant of the substitution pattern. researchgate.net

In a polar aprotic solvent like acetonitrile (B52724), the reaction proceeds with high selectivity, yielding exclusively the product of fluorine substitution at the para-position relative to the ester group. researchgate.net Conversely, when the reaction is carried out in a less polar solvent such as dioxane with sodium carbonate as the base, the major products arise from the substitution of the ortho-fluorine atoms. researchgate.net This demonstrates a clear solvent-dependent switch in regioselectivity. Polar aprotic solvents are known to stabilize the charged Meisenheimer complex, which can influence the relative energies of the transition states leading to ortho versus para attack. researchgate.netacsgcipr.orgacsgcipr.org

The nature of the base employed can also alter the product distribution. For example, in the reaction with orcinol in dioxane, switching the base from sodium carbonate to potassium carbonate leads to the formation of a mixture of isomeric products. researchgate.net These findings underscore the delicate interplay of solvent, base, and substrate in directing the course of SNAr reactions on the this compound scaffold.

Table 1: Influence of Reaction Conditions on the Regioselectivity of the SNAr Reaction of this compound with Orcinol. researchgate.net

Solvolysis Reactions and the Dynamics of Ion Pair Intermediates

While direct solvolysis studies on this compound are not extensively documented, highly relevant mechanistic insights have been gained from the study of its close analog, (S)-1-(4-methylphenyl)this compound. buffalo.edudur.ac.uk In these systems, the pentafluorobenzoate anion acts as the leaving group, allowing for detailed investigation of carbocation and ion pair dynamics in solution. dur.ac.ukresearchgate.net The solvolysis proceeds through a stepwise SN1 mechanism, involving the formation of a carbocation-anion pair as a key intermediate. dur.ac.ukresearchgate.net

Stereochemical Course and Racemization Processes of Chiral Ion Pairs

The stereochemical outcome of solvolysis provides critical information about the behavior of the transient ion pair intermediates. Studies on the chiral ester (S)-1-(4-methylphenyl)this compound have provided quantitative data on the competing pathways of solvolysis, racemization, and oxygen scrambling. researchgate.net

In a 50:50 (v/v) mixture of trifluoroethanol and water, the rate constant for solvolysis (ksolv) is significantly greater than the rate constant for racemization (krac). This indicates that the capture of the carbocation by the solvent to form the solvolysis product is much faster than the processes that lead to loss of stereochemical information. The racemization process, which involves the inversion of the chiral ion pair, is a relatively rare event compared to both solvolysis and the internal return to the ester. researchgate.netmanchester.ac.uk

Detailed kinetic analysis revealed the following rate constants for the solvolysis of (S)-1-(4-methylphenyl)this compound: researchgate.net

ksolv (solvolysis): 1.06 × 10-5 s-1

krac (racemization): 8.5 × 10-7 s-1

kiso (degenerate oxygen isomerization): 1.6 × 10-6 s-1

The observation that ksolv is about 12 times larger than krac strongly suggests that the ion-pair intermediate is effectively captured by the solvent before it can undergo significant racemization. researchgate.net

Table 2: Kinetic Data for the Solvolysis of (S)-1-(4-methylphenyl)this compound in 50:50 (v/v) Trifluoroethanol-Water. researchgate.net

Probing Solvent Effects on Reaction Rates and Solvolytic Mechanisms

The solvent plays a crucial role in solvolysis reactions, as it not only acts as the nucleophile but also stabilizes the charged intermediates. libretexts.orgmdpi.com The choice of solvent can influence the rate of reaction and the partitioning of the ion pair intermediate between different pathways, such as capture by solvent, internal return to the starting material, or dissociation into free ions. researchgate.netresearchgate.net

Computational Chemistry Approaches to Elucidate Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the complex mechanisms of reactions involving pentafluorobenzoate esters. These studies provide detailed information on transition state structures, reaction energy profiles, and the factors controlling selectivity. chinesechemsoc.orgnih.gov

For example, DFT calculations were employed to investigate the mechanism of a palladium-catalyzed Suzuki-Miyaura reaction that uses diarylmethyl 2,3,4,5,6-pentafluorobenzoates as substrates. nih.govacs.org The calculations revealed that the oxidative addition step proceeds via an SN2 pathway, leading to an inversion of stereochemistry. nih.govacs.org This pathway is favored because of a stabilizing η³-interaction between the forming benzyl (B1604629) ligand and the palladium center, which selectively promotes the cleavage of the O-C(benzyl) bond over the C(acyl)-O bond. nih.govacs.org

In another study, DFT calculations were used to understand a nickel-catalyzed aza-Heck cyclization where a pentafluorobenzoyl group acts as a leaving group. chinesechemsoc.orgchinesechemsoc.org The calculations supported a Ni(0)/Ni(II) catalytic cycle and identified the β-hydride elimination step, rather than alkene insertion, as the enantiodetermining step. chinesechemsoc.orgchinesechemsoc.org These computational findings provide a level of mechanistic detail that is often inaccessible through experimental methods alone, offering deep insights into the reaction dynamics and the role of the pentafluorobenzoate moiety. utk.eduacs.org

Spectroscopic Analysis of Reaction Intermediates and Product Conformations (e.g., Infrared Carbonyl Stretching Frequencies)dur.ac.uk

The elucidation of reaction mechanisms and the determination of product stereochemistry in reactions involving this compound rely heavily on various spectroscopic techniques. These methods provide invaluable insights into the transient species formed during a reaction and the stable three-dimensional arrangements of the final products. Spectroscopic analysis, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), alongside X-ray crystallography, are critical tools for the detailed study of these chemical processes.

In the context of mechanistic organic chemistry, the study of reaction intermediates is crucial for understanding the reaction pathway. For instance, in the solvolysis of 1-(4-methylphenyl)this compound, a stepwise mechanism is proposed which involves the formation of a 1-(4-methylphenyl)ethyl carbocation as an intermediate. dur.ac.uk The existence and behavior of such ion pair intermediates have been probed in detail. The solvolysis of 1-(4-methylphenyl)this compound is understood to proceed through an ion pair intermediate, specifically 1+•C6F5CO2−. nih.gov

Another significant class of reactions involving this compound is nucleophilic aromatic substitution (SNAr). These reactions are believed to proceed via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex as a reaction intermediate. core.ac.uk The formation of this intermediate is typically the slow step in the reaction sequence. core.ac.uk

Spectroscopic analysis is also fundamental in characterizing the conformation of the final products. For example, in the synthesis of tetraoxacalix lboro.ac.ukarenes from this compound, the conformational behavior of the products has been explored. X-ray diffraction studies have revealed that these macrocycles can adopt specific conformations, such as the 1,3-alternate conformation. researchgate.net

Infrared spectroscopy is a particularly powerful tool for monitoring reactions involving this compound due to the presence of the carbonyl group in the ester functionality. The stretching vibration of the C=O bond gives rise to a strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. libretexts.org The precise frequency of this absorption is sensitive to the molecular environment, including the electronic effects of substituents and conjugation. lmu.edu

The carbonyl stretching frequency of aliphatic esters generally appears in the range of 1750-1735 cm⁻¹. libretexts.org For this compound, the presence of the electron-withdrawing pentafluorophenyl group is expected to influence the position of the carbonyl band. Any reaction that alters the electronic environment of the carbonyl group will result in a shift of its characteristic stretching frequency, providing a means to monitor the progress of the reaction.

The following table summarizes the typical infrared absorption frequencies for the carbonyl group in esters and related functional groups that may be formed in reactions of this compound.

| Functional Group | Typical Carbonyl (C=O) Stretching Frequency (cm⁻¹) |

| Aliphatic Ester | 1750-1735 libretexts.org |

| α,β-Unsaturated Ester | 1730-1715 libretexts.org |

| Aromatic Ester | ~1730 |

| Carboxylic Acid | 1760-1690 (broad) libretexts.org |

| Ketone | 1725-1705 |

| Aldehyde | 1740-1720 |

| Amide | 1690-1630 |

This table provides general ranges for IR absorption frequencies. The exact position of the carbonyl stretch can be influenced by factors such as conjugation, ring strain, and hydrogen bonding. lmu.edu

In the synthesis of more complex molecules derived from this compound, such as tetraoxacalix dur.ac.ukarene dur.ac.uktriazines, a suite of spectroscopic methods is employed for structural characterization. These include electrospray ionization mass spectrometry (ESI-MS), Fourier-transform infrared (FT-IR) spectroscopy, and both ¹H and ¹³C NMR spectroscopy. researchgate.net In many cases, single-crystal X-ray diffraction is used to definitively determine the solid-state conformation of the products. researchgate.netresearchgate.net For instance, X-ray analysis has been used to confirm a chair (zigzag) conformation for a tetraamido oxacalix lboro.ac.ukarene derivative. researchgate.net

The following table provides an overview of the application of different spectroscopic techniques in the study of this compound reactions.

| Spectroscopic Technique | Application in Studying this compound Reactions | Reference |

| Infrared (IR) Spectroscopy | Monitoring the carbonyl (C=O) stretching frequency to follow reaction progress. Identification of functional groups in products. | researchgate.netlookchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of reaction products. Conformational analysis in solution. Monitoring the disappearance of reactants and appearance of products. | researchgate.netresearchgate.netchinesechemsoc.org |

| Mass Spectrometry (MS) | Determination of the molecular weight of products and intermediates. Fragmentation analysis for structural information. | researchgate.netresearchgate.net |

| X-ray Crystallography | Definitive determination of the solid-state molecular structure and conformation of crystalline products. | researchgate.netresearchgate.net |

Applications in Advanced Materials Science and Engineering

Polymer Chemistry: Design and Synthesis of High-Performance Fluorinated Polymers

The incorporation of the pentafluorophenyl moiety into polymers allows for the design of materials with enhanced properties and tailored functionalities. While Ethyl pentafluorobenzoate itself is not typically used as a direct monomer in polymerization, it serves as a key precursor for creating monomers such as pentafluorophenyl acrylate (B77674) (PFPA) and pentafluorophenyl methacrylate (PFPMA). These monomers can be readily polymerized to yield reactive polymer backbones.

Polymers such as poly(pentafluorophenyl acrylate) (PPFPA) are particularly significant as they act as versatile precursor polymers. wikipedia.org The pentafluorophenyl ester groups along the polymer chain are highly reactive towards nucleophiles, such as amines and alcohols, allowing for post-polymerization modification. wikipedia.org This method provides a powerful tool for introducing a wide range of functional groups onto a polymer backbone, enabling the synthesis of complex and multifunctional polymers that would be difficult to achieve through direct polymerization of functional monomers. The high reactivity and stability of the pentafluorophenyl ester make it a superior choice compared to other activated esters like N-hydroxysuccinimide esters, as it is less prone to hydrolysis. rsc.org

The introduction of fluorinated groups, such as the pentafluorophenyl side chains, into a polymer can significantly enhance its material properties. Fluoropolymers are well-known for their exceptional thermal stability and chemical resistance due to the high strength of the carbon-fluorine bond. nih.govcoleparmer.com This inherent stability is conferred to polymers containing pentafluorophenyl moieties.

The chemical resistance of fluoropolymers is a direct result of their unique chemical structure. The strong C-F bonds are difficult to break, leading to exceptional chemical inertness. coleparmer.com Polymers with pentafluorophenyl side chains exhibit this enhanced resistance to a wide range of chemicals.

Furthermore, the mechanical properties of polymers can be tailored through the post-polymerization modification of poly(pentafluorophenyl ester) backbones. By introducing specific functional groups, it is possible to control the intermolecular forces and chain mobility, thereby influencing properties like toughness and elasticity. For instance, the introduction of fluoroalkyl side chains through modification can lead to elastomers with both high fracture stress and rapid self-healing capabilities. nih.gov

Table 1: Comparison of Properties of a Base Polymer Before and After Functionalization with Fluorinated Moieties

| Property | Base Polymer (e.g., Polyacrylate) | Fluorinated Polymer (with Pentafluorophenyl Side-Chains) |

| Thermal Stability | Moderate | High |

| Chemical Resistance | Good | Excellent |

| Surface Energy | Moderate | Low |

| Mechanical Toughness | Varies | Can be significantly enhanced |

The ability to perform post-polymerization modification on polymers containing pentafluorophenyl esters provides an ideal platform for systematically studying structure-property relationships. By starting with a single, well-defined precursor polymer, a library of new polymers can be generated by reacting it with various amines or alcohols. This approach allows researchers to precisely control the chemical nature of the side chains while keeping the polymer backbone constant.

This methodology enables a detailed investigation into how different functional groups affect the polymer's physical and chemical properties, such as solubility, thermal behavior (glass transition temperature), and surface energy. For example, by attaching hydrophilic oligo(ethylene glycol) chains, the polymer can be made water-soluble, while attaching hydrophobic alkyl chains will render it soluble in nonpolar organic solvents. This systematic approach is invaluable for designing materials with specific, predictable properties for targeted applications.

Surface Science: Development of Functional Coatings with Tuned Properties

Polymers containing pentafluorophenyl groups are instrumental in the development of functional coatings and the modification of surfaces. These polymers can be grafted onto a substrate to create a reactive surface. The pendant pentafluorophenyl ester groups can then be used to covalently attach a wide variety of molecules, including biomolecules, dyes, and other polymers. osti.gov

This "grafting-to" approach allows for the creation of surfaces with tailored properties, such as enhanced lubricity, anti-fouling characteristics, or specific biorecognition capabilities. The robust nature of the pentafluorophenyl ester chemistry allows for these surface modification reactions to be carried out under mild conditions. Poly(pentafluorophenyl acrylate) brushes, for instance, have been used to create platforms for protein purification.

Materials for Electronic and Optical Applications

The unique electronic and optical properties of fluorinated polymers make them promising candidates for applications in electronics and optics. The incorporation of the highly electronegative fluorine atoms can significantly alter the electronic characteristics of a material.

Polymers functionalized with pentafluorophenyl groups have shown potential in the development of chemical sensors. For example, these polymers can serve as a matrix for immobilizing indicator dyes. The nucleophilic substitution of the para-fluorine atom on a pentafluorophenyl ring provides a "click-based" covalent linkage for sensor molecules, which prevents leaching and migration of the dye, leading to more stable and reliable sensors. nih.gov This has been demonstrated in the development of optical oxygen sensors.

While direct applications in display technologies are less documented for polymers derived specifically from this compound, fluorinated polymers, in general, are used in various electronic devices due to their desirable dielectric properties and environmental resistance. fluoropolymerpartnership.com

Polymers containing pentafluorophenyl moieties possess distinct electronic and optical properties. The strong electron-withdrawing nature of the pentafluorophenyl group can influence the polymer's electronic structure, which is a key consideration in the design of organic semiconductors. mdpi.com

From an optical perspective, fluorinated polymers are known for their low refractive indices. wikipedia.org Poly(pentafluorophenyl acrylate), for instance, has been explored as a material for the cladding of optical fibers due to its low refractive index. wikipedia.org The refractive index of polymers can be tuned by the incorporation of halogen atoms, with fluorine providing the lowest refractive index. rsc.org

Furthermore, the dielectric properties of polymers are crucial for their application in electronic components. Fluorinated polymers generally exhibit low dielectric constants and low dielectric loss, making them excellent insulators. appstate.eduresearchgate.net The dielectric constant of polymers is largely determined by their chemical structure, with non-polar polymers like many fluoropolymers showing a dielectric constant that is independent of the frequency of an alternating current. appstate.edu

Table 2: Selected Electronic and Optical Properties of Fluorinated Polymers Containing Pentafluorophenyl Groups

| Property | Typical Value/Characteristic |

| Refractive Index | Low (typically in the range of 1.3 - 1.4) wikipedia.org |

| Dielectric Constant | Low |

| Dielectric Loss | Very Low researchgate.net |

| Optical Transparency | High in the visible spectrum |

Analytical Chemistry Methodologies Utilizing Ethyl Pentafluorobenzoate

Derivatization Strategies in Chromatographic and Spectrometric Techniques

Derivatization is a cornerstone technique in analytical chemistry used to convert analytes into products with improved properties for separation and detection. The use of reagents that introduce the pentafluorobenzoyl moiety is a powerful strategy, particularly for compounds containing hydroxyl, amine, or thiol functional groups. This process significantly enhances the volatility of non-volatile compounds for gas chromatography and improves their ionization efficiency for mass spectrometry.

The introduction of a pentafluorobenzoyl group onto an analyte dramatically improves its detectability in Gas Chromatography (GC), especially when using specific detectors like the Electron Capture Detector (ECD) or a mass spectrometer operating in Negative Ion Chemical Ionization (NICI) mode. nih.gov The five fluorine atoms on the benzene (B151609) ring are highly electronegative, which gives the derivative a high affinity for capturing thermal electrons. This property is the basis for the ultra-sensitive detection capabilities of ECD and ECNICI-MS. nih.govnih.gov

This derivatization strategy is frequently employed for the trace analysis of diverse compounds, including fatty alcohols, phenols, steroids, and amines. nih.govresearchgate.net For instance, a sensitive method for determining alkylphenols in produced water from oil installations involves derivatization with pentafluorobenzoyl chloride, followed by GC-MS analysis in NCI mode, achieving detection limits at low ng/L levels. researchgate.net A comparison with the analysis of non-derivatized alkylphenols confirmed the significant advantage of this derivatization method. researchgate.net The optimal conditions for derivatization can vary depending on the analyte; for example, the derivatization of fatty alcohols with pentafluorobenzoyl chloride was found to be optimal at 60°C for 45 minutes. nih.govnih.gov

Table 1: Examples of Analytes Derivatized with Pentafluorobenzoyl Chloride for GC Analysis

| Analyte Class | Example Compounds | Detection Method | Reported Detection Limits | Source |

|---|---|---|---|---|

| Fatty Alcohols (FOH) | Long-chain alcohols | GC/ECNICI-MS | Trace levels (specific limits not stated) | nih.govnih.gov |

| Alkylphenols (AP) | Phenol (B47542), 2-tert-butyl-4-methylphenol | GC-MS (NCI) | Low ng/L levels; below 0.5 ng for most APs | researchgate.net |

| Phenols | Various regulated phenols | GC-NICI-MS | 2.6 to 290 fg (instrumental) | researchgate.net |

| Steroids & Amines | Various | GC/MS | Not specified | nih.gov |

The quest for lower detection limits is a primary driver in the evolution of analytical techniques. organomation.comnih.gov Derivatization with reagents that form pentafluorobenzoate esters is a key strategy for significantly enhancing sensitivity in mass spectrometry (MS), particularly when coupled with GC. nih.gov The resulting derivatives are exceptionally well-suited for analysis by Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry (GC/ECNICI-MS). nih.govresearchgate.net

The enhancement arises from the chemical properties of the pentafluorobenzoyl group. In the NICI source of the mass spectrometer, the highly electronegative derivative readily captures an electron to form an abundant and stable molecular anion. This efficient ionization process concentrates the ion current into a single high-mass ion, drastically improving the signal-to-noise ratio compared to other ionization techniques like electron ionization (EI). nih.gov This leads to a substantial decrease in the limit of detection (LOD) and limit of quantification (LOQ), enabling the measurement of analytes at femtogram (fg) to picogram (pg) levels. researchgate.netorganomation.com For example, the instrumental detection limits for various phenol derivatives using GC-NICI-MS were reported to be in the range of 2.6 to 290 fg. researchgate.net This level of sensitivity is crucial for applications in environmental monitoring, clinical diagnostics, and food safety, where target analytes are often present in complex matrices at ultra-trace concentrations. researchgate.netmdpi.com

Table 2: Impact of Pentafluorobenzoyl Derivatization on MS Detection

| Technique | Principle of Enhancement | Effect on Detection | Source |

|---|---|---|---|

| GC/ECNICI-MS | High electron affinity of the PFB group leads to efficient formation of stable negative ions. | Significant improvement in signal-to-noise ratio; detection limits can reach the low femtogram range. | nih.govresearchgate.net |

| GC-MS (general) | Improves chromatographic peak shape and reduces analyte interaction with active sites in the GC system. | Lower limits of detection and quantification compared to underivatized analytes. | researchgate.net |

Development of High-Resolution Chromatographic Separation Protocols for Fluorinated Compounds

The analysis of fluorinated compounds, including those derivatized with a pentafluorobenzoyl group, presents unique chromatographic challenges and opportunities. The development of specialized stationary phases has been crucial for achieving high-resolution separations of these molecules. Fluorinated stationary phases, such as pentafluorophenyl (PFP) and perfluoroalkyl phases, offer alternative selectivity compared to conventional C8 and C18 reversed-phase columns. chromatographyonline.comnih.gov

These "fluorous" stationary phases can exhibit a "fluorophilic retention mechanism," where they show greater retention for fluorine-containing compounds relative to their non-fluorinated (desfluoro) analogs. nih.govresearchgate.net This property is highly advantageous for separating complex mixtures of halogenated and non-halogenated compounds or for isolating fluorinated drug compounds from their precursors and impurities. chromatographyonline.comnih.gov Studies have shown that perfluoroaryl columns, in particular, often provide superior separation factors and peak efficiencies for fluorinated pharmaceuticals, enabling faster and more effective separations. nih.gov In gas chromatography, the high efficiency of capillary columns is beneficial for resolving isomers of fluorinated compounds, which can be critical in environmental and metabolic studies. nih.gov The unique retention behavior on these specialized columns allows chromatographers to optimize separations, sometimes using simpler mobile phases and avoiding extreme pH conditions. chromatographyonline.com

Table 3: Chromatographic Phases for Separation of Fluorinated Compounds

| Stationary Phase Type | Common Examples | Primary Retention Mechanism(s) | Typical Application | Source |

|---|---|---|---|---|

| Perfluoroaryl (PFP) | Pentafluorophenylpropyl | π-π interactions, dipole-dipole, ion-exchange, fluorophilic interactions | Separation of halogenated aromatic compounds, isomers, pharmaceuticals. | chromatographyonline.comnih.gov |

| Perfluoroalkyl | Heptafluorobutyl (HFB), Perfluorooctyl (PFO) | Fluorophilic interactions, hydrophobic interactions | Separating mixtures of fluorinated and non-fluorinated analytes. | chromatographyonline.comnih.gov |

| Standard GC Phases (e.g., Polysiloxane) | DB-5, HP-1ms | Volatility, polarity | High-resolution separation of volatile PFB derivatives and their isomers. | nih.gov |

Future Research Directions and Emerging Scholarly Trends

Sustainable and Environmentally Benign Synthetic Methodologies for Fluorinated Compounds

The synthesis of organofluorine compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. A significant future trend is the development of more sustainable and environmentally friendly synthetic routes. Research in this area is increasingly focused on minimizing environmental impact while maintaining high efficiency and selectivity.

Key research efforts include:

PFAS-Free Synthesis: A major push is underway to develop synthetic methods that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, which are persistent environmental pollutants. sciencedaily.comchemistryworld.com New protocols are being explored to introduce trifluoromethyl groups and other fluorinated motifs without relying on these hazardous compounds. sciencedaily.com

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases and cytochrome P450s, is emerging as a powerful strategy for producing fluorinated compounds. nih.gov Enzymes operate under mild conditions and can offer high selectivity, reducing the need for harsh reagents and protecting groups. Lipases, for instance, are effective biocatalysts for the acylation of various substrates to obtain fluorinated compounds in organic solvents. nih.gov

Solvent-Free and Greener Solvents: The development of solvent-free reaction conditions represents a significant step towards greener chemistry. researchgate.net Where solvents are necessary, the focus is shifting to more benign options, such as water. Hydrothermal polymerization, for example, enables the synthesis of high-performance polymers like polyimides without toxic solvents or catalysts. researchgate.net

Mechanochemistry: This approach involves using mechanical force to induce chemical reactions, often in the absence of a solvent. It is being investigated for aromatic fluorination processes, aiming to create "dry" processes that are more environmentally benign. researchgate.net

These green approaches offer numerous advantages over conventional methods, including the use of less toxic reagents, higher energy efficiency, and shorter reaction times. researchgate.net

Exploration of Bioactive Derivatives and Their Potential Biomedical Applications

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and lipophilicity. The pentafluorophenyl group, present in ethyl pentafluorobenzoate, is a valuable pharmacophore, and future research will likely focus on leveraging this building block to create novel bioactive derivatives.

Emerging trends in this area include:

Late-Stage Fluorination: Developing methods for introducing fluorine-containing groups into complex molecules at a late stage of the synthesis is a major area of interest. This allows for the rapid generation of diverse libraries of fluorinated analogues of known bioactive compounds for screening.

Bioisosteric Replacement: The trifluoroethyl group is considered a bioisostere of the ethyl or ethoxy group, and its incorporation into bioactive scaffolds is a growing area of research. researchgate.net The development of new catalytic methods, such as nickel-catalyzed trifluoroethylation, facilitates the synthesis of these derivatives. researchgate.net

PET Radiotracer Development: Fluorine-18 is a critical radionuclide for Positron Emission Tomography (PET) imaging. There is ongoing research into developing novel 18F-labeled molecules for clinical diagnostics. The development of efficient radiofluorination methods is crucial for producing these imaging agents, such as those used for imaging neuroreceptors or in oncology. nih.govacs.orgsemanticscholar.org this compound can serve as a precursor for developing new fluorinated compounds that could be adapted for radiolabeling.

The exploration of derivatives is a key step in translating the unique chemical properties of fluorinated compounds into tangible biomedical applications, from therapeutics to advanced diagnostic tools.

Integration of Flow Chemistry and Automated Synthesis for Efficient Production

To meet the demands for higher efficiency, safety, and scalability, chemical manufacturing is increasingly adopting continuous flow chemistry and automated synthesis platforms. These technologies are particularly well-suited for the production of fluorinated compounds, which can involve hazardous reagents or highly exothermic reactions.

Flow Chemistry: Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. jst.org.in The use of microreactors can enable the safe handling of highly reactive intermediates and the precise management of reaction conditions. jst.org.innih.govsemanticscholar.org This technology is being applied to multi-step syntheses of active pharmaceutical ingredients (APIs), often eliminating the need for isolating intermediates. uc.ptnih.gov For the synthesis of fluorinated esters like this compound, flow chemistry could offer a safer, more consistent, and scalable production method compared to traditional batch processes.

| Advantage | Description | Relevance to Fluorinated Compounds |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. | Crucial for handling potentially hazardous fluorinating agents. |

| Precise Process Control | Superior control over temperature, pressure, and residence time leads to higher selectivity and yield. jst.org.in | Allows for optimization of complex fluorination reactions. |

| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than increasing reactor size ("scaling-up"). | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |

| Integration of Steps | Multiple reaction and purification steps can be combined into a single continuous process. uc.pt | Reduces manual handling and potential for contamination in multi-step syntheses. |

Automated Synthesis: Automation is becoming essential for the production of radiopharmaceuticals, particularly for PET tracers incorporating fluorine-18. rsc.org Automated synthesis modules allow for the reliable and reproducible synthesis of these compounds with minimal human intervention, which is critical when dealing with short-lived radioactive isotopes. nih.govacs.orgmdpi.com These platforms handle the entire process, from the fluorination reaction to purification and formulation of the final product. rsc.org The principles of automated synthesis can be extended to the high-throughput synthesis of compound libraries for drug discovery, accelerating the identification of new bioactive molecules derived from fluorinated building blocks.

Advanced Computational Design and Rational Synthesis of Novel Materials and Catalysts

The synergy between computational modeling and experimental synthesis is revolutionizing materials science and catalysis. Future research will increasingly rely on computational tools to design novel materials and catalysts with tailored properties, potentially using this compound as a key structural component.

Computational Materials Design: This field integrates materials models to design products that meet specific engineering needs. researchgate.net By simulating properties at the molecular level, researchers can predict the performance of new materials before they are synthesized, significantly reducing the time and cost of development. This approach is used to design everything from advanced polymers to mechanical metamaterials. researchgate.netresearchgate.net For instance, computational screening can identify ideal combinations of building blocks for creating new metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). mdpi.com The pentafluorophenyl ring in this compound offers unique electronic and stacking properties that could be exploited in the design of new functional materials.

| Design Stage | Objective | Computational Tools Employed |

|---|---|---|

| Conceptual Design | Explore a large design space to identify promising material concepts. | Mechanistic models, thermodynamic databases. |

| Parametric Design | Optimize material composition and processing parameters to meet conflicting requirements. researchgate.net | Process-structure-property models. |

| Embodiment Design | Refine a smaller set of candidate materials and validate performance through prototyping. | Higher-fidelity models, statistical analysis. |

| Detailed Design | Finalize the material specifications for a specific application. | Integrated system models. |

Rational Catalyst Synthesis: Computational chemistry is also instrumental in the rational design of catalysts. By understanding reaction mechanisms and the structure of active sites, researchers can design catalysts with enhanced activity, selectivity, and stability. sc.edu For example, density functional theory (DFT) calculations can provide insights into the origins of stereoselectivity in asymmetric catalysis, guiding the design of more effective chiral ligands. researchgate.net Axially chiral scaffolds are crucial in asymmetric catalysis, and computational design can help in the development of new, highly efficient chiral catalysts. researchgate.net The electronic properties of the pentafluorophenyl group can be used to modulate the activity of metal catalysts, making derivatives of this compound interesting candidates for ligand design.

Q & A

Q. What are the optimized synthetic routes for ethyl pentafluorobenzoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via condensation of pentafluorobenzoyl chloride with ethyl acetoacetate or via catalytic reactions (e.g., using diisopropyl aminomagnesium bromide with ethyl acetate). Hydrolysis conditions are critical: inverse addition of 10% H₂SO₄ yields this compound (48%), while normal addition of 20% H₂SO₄ leads to decarboxylation, forming pentafluoroacetophenone instead . Optimization requires precise control of acid concentration and addition sequence.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Proton nuclear magnetic resonance (¹H NMR) and infrared (IR) spectroscopy are standard for structural confirmation. For example, IR identifies carbonyl stretches (~1700 cm⁻¹), while ¹H NMR resolves ethyl group protons (δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂). Fluorine-19 NMR is critical for tracking fluorinated aromatic protons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound derivatives may contain carcinogenic components (≥0.1% by IARC, ACGIH, NTP, or OSHA classifications). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Dispose of waste via halogenated solvent protocols. Note: Ecotoxicity data (e.g., biodegradability, bioaccumulation) remain unavailable, necessitating precautionary measures .

Advanced Research Questions

Q. How do nucleophilic substitution reactions on fluorinated aromatic rings influence the stability of intermediates during synthesis?

Fluorine’s electron-withdrawing nature activates aromatic rings for nucleophilic attack. For example, during this compound synthesis, the enolate anion of ethyl acetoacetate displaces ortho-fluorine, forming chromone derivatives instead of the desired β-keto ester. This side reaction highlights the need for kinetic control to suppress intramolecular cyclization .

Q. What mechanistic insights explain this compound’s role in palladium-catalyzed aza-Heck reactions?

In aza-Heck reactions, this compound acts as a leaving group. Oxidative addition of Pd(0) into the N–O bond releases pentafluorobenzoate, generating a cationic Pd intermediate. Syn-migratory insertion forms alkyl-Pd species, followed by β-hydride elimination to yield heterocycles. Protodecarboxylation of pentafluorobenzoate (observed via ¹⁹F NMR) drives catalytic turnover .

Q. How can diffusion coefficients and pKa values inform the use of this compound derivatives as tracers in fracture-flow experiments?

Sodium pentafluorobenzoate exhibits distinct diffusion coefficients (D₀) in aqueous matrices compared to halides, enabling differentiation in tracer studies. Its pKa (~1.3 for fluorobenzoic acids) influences ionization under varying pH, affecting mobility in geological systems. These properties validate its use for verifying matrix diffusion effects in hydrogeological models .

Q. How should researchers resolve contradictions in hydrolysis outcomes during β-keto ester synthesis?

Q. What novel applications exist for this compound in C–H fluorination reactions?

this compound enables α-C–H fluorination of alcohols via radical pathways. For example, methanol and ethanol react with methyl 2,3,4,5,6-pentafluorobenzoate to yield α-fluorinated products (49–92% yields). Steric hindrance in β-alkyl-substituted alcohols reduces efficiency, suggesting tailored catalysts (e.g., Lewis acids) for improved selectivity .

Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (mechanistic puzzles), Novel (understudied applications), Ethical (safety compliance), and Relevant (environmental/chemical engineering contexts) .

- PICOT Structure : Define Population (e.g., fluorinated compounds), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative leaving groups), Outcome (e.g., yield/selectivity), and Timeframe (e.g., reaction kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.